



Application Notes: Subcutaneous Injection Formulation of Butamisole for Research

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Compound of Interest		
Compound Name:	Butamisole	
Cat. No.:	B1214894	Get Quote

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Butamisole is an anthelmintic of the imidazothiazole class, primarily used in veterinary medicine.[1] It functions as a nicotinic acetylcholine receptor (nAChR) agonist, inducing sustained muscle contraction followed by spastic paralysis in susceptible parasites.[1] This document provides a detailed guide for the preparation and evaluation of a subcutaneous (SC) injection formulation of **Butamisole** for research purposes. The subcutaneous route offers potential for sustained drug delivery, improved bioavailability over oral routes for certain molecules, and can be a valuable tool in preclinical pharmacokinetic and pharmacodynamic (PK/PD) studies.[2][3]

The formulation detailed herein is based on a previously described composition using propylene glycol as a co-solvent to enhance the solubility and stability of **Butamisole** Hydrochloride.[4]

2. **Butamisole** Physicochemical and Pharmacokinetic Properties

A comprehensive understanding of the physicochemical properties of **Butamisole** is critical for formulation development. While experimental data is limited in the public domain, key properties for **Butamisole** Hydrochloride and predicted values for the base are summarized below.



Property	Value	Source/Method
Chemical Name	2-Methyl-N-[3-(2,3,5,6- tetrahydroimidazo[2,1-b][1] [5]thiazol-6- yl)phenyl]propanamide	IUPAC[1]
Molecular Formula	C15H19N3OS (Butamisole) C15H20CIN3OS (Butamisole HCI)	PubChem[6]
Molecular Weight	289.40 g/mol (Butamisole) 325.86 g/mol (Butamisole HCl)	PubChem[1][6]
Predicted pKa	~7.5 (tertiary amine)	Prediction[1][2][7]
Predicted cLogP	~2.5 - 3.0	Prediction[3][8]
Aqueous Solubility	Poorly soluble (base), Soluble as HCl salt	General Knowledge, Patent Data[4]

Note: pKa and cLogP values are predicted based on chemical structure, as experimental values are not readily available in the literature. Computational prediction methods are valuable tools in early drug development.[1][2][7][8][9][10][11]

Experimental Protocols

Protocol 1: Preparation of a 1.1% (w/v) **Butamisole** HCl Subcutaneous Formulation

This protocol describes the preparation of a 10 mL stock of a **Butamisole** HCl formulation suitable for subcutaneous administration in preclinical research, based on the composition described in US Patent 4,130,651.[4]

1.1. Materials and Equipment

- Butamisole Hydrochloride (MW: 325.86 g/mol)
- · Propylene Glycol (PG), USP grade
- Benzyl Alcohol, USP grade (as a preservative)



- Water for Injection (WFI)
- Sterile 15 mL polypropylene conical tubes
- Calibrated pipettes and analytical balance
- Magnetic stirrer and stir bar
- Sterile syringe filters (0.22 μm PVDF or similar)
- Sterile glass vials with stoppers and crimp seals

1.2. Formulation Composition for 10 mL

Component	Concentration (% w/v)	Amount for 10 mL	Purpose
Butamisole HCI	1.1%	110 mg	Active Pharmaceutical Ingredient
Propylene Glycol	70%	7.0 mL	Co-solvent
Benzyl Alcohol	4%	0.4 mL	Preservative / Co- solvent
Water for Injection	q.s. to 100%	q.s. to 10.0 mL	Vehicle

1.3. Preparation Procedure

- In a sterile 15 mL conical tube, add 7.0 mL of Propylene Glycol.
- Add 0.4 mL of Benzyl Alcohol to the Propylene Glycol and mix thoroughly.
- Accurately weigh 110 mg of **Butamisole** Hydrochloride and add it to the solvent mixture.
- Add a small magnetic stir bar and stir the mixture on a magnetic stirrer until the Butamisole
 HCl is completely dissolved. Gentle warming (to ~40°C) may be applied to facilitate
 dissolution.[12]



- Once dissolved, remove the stir bar and add Water for Injection to bring the final volume to exactly 10.0 mL.
- Cap the tube and invert several times to ensure homogeneity.
- Aseptically filter the final solution through a 0.22 μm sterile syringe filter into a sterile glass vial.
- Secure the vial with a sterile stopper and aluminum crimp seal.
- Store the final formulation protected from light at 2-8°C.

Protocol 2: Stability-Indicating HPLC Method for **Butamisole**

This protocol provides a starting point for a reverse-phase HPLC (RP-HPLC) method to determine the concentration and stability of **Butamisole** in the formulation. This method is adapted from established methods for the related imidazothiazole compound, levamisole.[4] [13][14]

2.1. Equipment and Reagents

- HPLC system with UV detector, autosampler, and column oven
- RP-C18 column (e.g., 150 x 4.6 mm, 5 µm particle size)
- Acetonitrile (ACN), HPLC grade
- · Methanol (MeOH), HPLC grade
- Potassium phosphate monobasic (KH₂PO₄)
- Orthophosphoric acid
- HPLC grade water

2.2. Chromatographic Conditions



Parameter	Condition
Mobile Phase	Acetonitrile : 25 mM Phosphate Buffer pH 3.5 (30:70 v/v)
Flow Rate	1.0 mL/min
Column Temp.	30°C
Detection λ	225 nm
Injection Vol.	10 μL
Run Time	~10 minutes

2.3. Procedure

- Mobile Phase Preparation: Dissolve 3.4 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.5 with orthophosphoric acid. Filter and degas. Mix 700 mL of this buffer with 300 mL of Acetonitrile.
- Standard Preparation: Prepare a 1.1 mg/mL stock solution of Butamisole HCl in the mobile phase. Create a calibration curve by serially diluting this stock to concentrations from 0.05 mg/mL to 1.5 mg/mL.
- Sample Preparation: Dilute the 1.1% (11 mg/mL) **Butamisole** formulation 1:10 with the mobile phase to a theoretical concentration of 1.1 mg/mL.
- Analysis: Inject standards and samples. Quantify the Butamisole peak based on the calibration curve.
- Forced Degradation (for stability-indicating validation): Expose the **Butamisole** solution to acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H₂O₂), and photolytic (UV light) stress conditions. Analyze the stressed samples to ensure that degradation product peaks do not co-elute with the parent **Butamisole** peak.

Protocol 3: In Vitro Release Testing (IVRT) using Franz Diffusion Cells



This protocol describes an IVRT method to evaluate the release of **Butamisole** from the subcutaneous formulation.

3.1. Equipment and Reagents

- Franz vertical diffusion cells (with a receptor volume of ~5-12 mL)
- Synthetic membrane (e.g., polysulfone, Strat-M®)
- Receptor solution: Phosphate Buffered Saline (PBS), pH 7.4
- Magnetic stirrer unit for Franz cells
- Water bath or heating block to maintain 32°C
- HPLC system (as described in Protocol 2)

3.2. Procedure

- Setup: Assemble the Franz diffusion cells. Fill the receptor chambers with pre-warmed (32°C) PBS, ensuring no air bubbles are trapped beneath the membrane.[15]
- Membrane Mounting: Pre-soak the synthetic membrane in PBS for 30 minutes before mounting it between the donor and receptor chambers.[15]
- Equilibration: Allow the assembled cells to equilibrate at 32°C with stirring for 30 minutes.
- Dosing: Accurately apply a finite dose (e.g., $100 \, \mu L$) of the **Butamisole** formulation onto the center of the membrane in the donor chamber.
- Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 300 μL) from the receptor chamber via the sampling arm. Immediately replace the withdrawn volume with fresh, pre-warmed PBS.[15]
- Analysis: Analyze the collected samples for **Butamisole** concentration using the HPLC method described in Protocol 2.



 Data Analysis: Calculate the cumulative amount of Butamisole released per unit area (μg/cm²) and plot this against time.

Protocol 4: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a basic pharmacokinetic study in Sprague-Dawley rats following a single subcutaneous injection of the **Butamisole** formulation. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[16]

4.1. Animals and Housing

- Species: Male Sprague-Dawley rats (n=3-5 per group)
- Weight: 220-250 g
- Housing: Standard housing conditions with a 12-hour light/dark cycle and access to food and water ad libitum. Acclimate animals for at least 3 days prior to the study.[5][16]

4.2. Dosing and Sampling

- Dose: 2.5 mg/kg of **Butamisole** (equivalent to ~2.8 mg/kg **Butamisole** HCl).
- Formulation: 1.1% (11 mg/mL) **Butamisole** HCl solution.
- Dose Calculation: The injection volume will be approximately 0.25 mL/kg.
- Administration: Administer the calculated dose via subcutaneous injection into the dorsal thoracic region (scruff of the neck).[15]
- Blood Sampling: Collect blood samples (~150 μ L) via tail vein or saphenous vein into EDTA-coated tubes at the following time points: pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
- Plasma Preparation: Centrifuge blood samples at 4°C to separate plasma. Store plasma at -80°C until analysis.

4.3. Sample Analysis







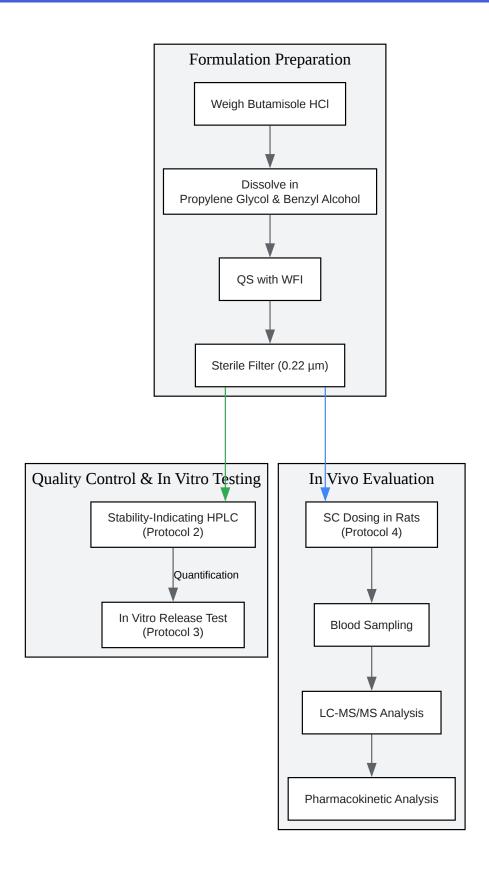
Analyze plasma samples for Butamisole concentration using a validated LC-MS/MS
method. A protein precipitation step (e.g., with acetonitrile) will be required to extract the drug
from the plasma matrix.

4.4. Pharmacokinetic Analysis

• Use non-compartmental analysis to determine key PK parameters from the plasma concentration-time data, including: Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and T½ (elimination half-life).

Visualizations

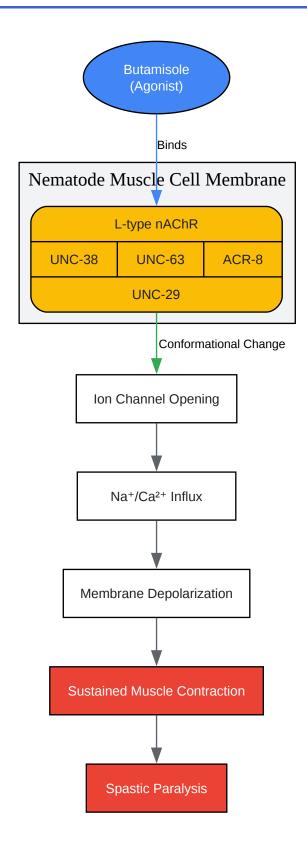




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Caption: Experimental workflow for **Butamisole** formulation.





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Caption: **Butamisole**'s mechanism of action signaling pathway.



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